![molecular formula C19H20FNO5S B1225092 4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate CAS No. 339112-17-3](/img/structure/B1225092.png)

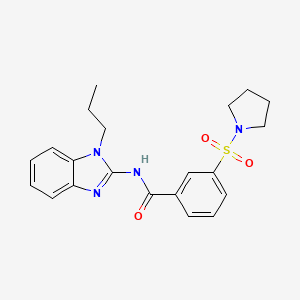

4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate

Übersicht

Beschreibung

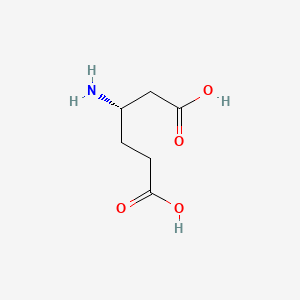

4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate represents a compound of interest in various fields of chemistry, including organic synthesis and material science. Its structure suggests potential reactivity and utility stemming from the presence of sulfonyl and carbamate groups, which are known for their versatility in chemical reactions.

Synthesis Analysis

The synthesis of compounds related to the subject involves multiple steps, including the protection of hydroxyl groups, sulfonation, and the introduction of carbamate functionalities. For instance, the preparation of aryl sulfides and sulfones as precursors can involve the displacement of fluoride from related fluorinated compounds and subsequent oxidation (Egolf & Bilder, 1994). The synthesis of sulfonated polymers incorporating fluorenyl groups highlights the manipulation of sulfone functionalities for material applications (Bae, Miyatake, & Watanabe, 2009).

Molecular Structure Analysis

The molecular structure of related compounds reveals insights into their reactivity and properties. For example, the structural analysis of sulfonyl-containing monomers and polymers demonstrates the impact of sulfone groups on solubility and thermal stability (Huang et al., 2005). The crystal structure of silylated aminodiphenyl sulfones indicates extensive intermolecular hydrogen bonding, affecting their physical properties and reactivity (Lin et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of compounds containing sulfone and carbamate groups is influenced by their structural features. Sulfonamides and carbamates exhibit a range of biological activities, and their synthesis involves the interaction of amines with sulfonyl chlorides or chloroformates (Janakiramudu et al., 2017). The unique reactivity of the sulfonylcarbamate group as a hydroxyl protecting group showcases its stability under severe conditions and its labile behavior under mild conditions (Manabe, Yamaguchi, & Ito, 2013).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Polymer Development

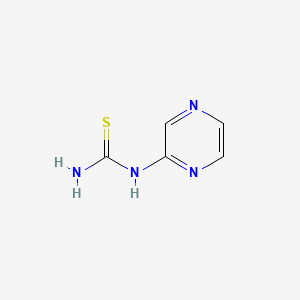

Research into the sulfonation and chemical behavior of related compounds has provided insights into the synthesis and application of various sulfonated materials. For instance, studies have detailed the synthesis and properties of sulfonated block copolymers containing fluorenyl groups, highlighting their potential in fuel-cell applications due to their impressive proton conductivity and mechanical properties (Bae, Miyatake, & Watanabe, 2009). Additionally, the creation of guanidinium-functionalized anion exchange polymer electrolytes through activated fluorophenyl-amine reactions marks a significant development in material science, offering precise control over cation functionality and stability (Kim, Labouriau, Guiver, & Kim, 2011).

Optical and Electronic Materials

Certain derivatives of the compound have been used in the development of optical and electronic materials. For example, iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands have shown promising green-emitting properties with high photoluminescence quantum yields, indicating potential applications in OLEDs and other light-emitting devices (Constable, Ertl, Housecroft, & Zampese, 2014). Additionally, the synthesis and characterization of soluble copoly(arylene ether sulfone phenyl-s-triazine)s containing phthalazinone moieties in the main chain have revealed materials with high glass transition temperatures and excellent thermal stability, suitable for high-performance structural applications (Yu, Liu, Zhou, Wang, Lin, & Jian, 2009).

Medicinal Chemistry and Drug Synthesis

In the realm of medicinal chemistry, derivatives of the compound have been explored for their potential therapeutic applications. For instance, a novel synthesis of a darunavir analogue, involving several synthetic steps and displaying high optical purity, highlights the compound's relevance in drug development and pharmaceutical synthesis (Bommena, Rao Inti, Vysyaraju, Krishna, & Bethanabatla, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

[4-[2-(4-fluorophenyl)sulfonylacetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO5S/c1-12-9-14(10-13(2)18(12)26-19(23)21(3)4)17(22)11-27(24,25)16-7-5-15(20)6-8-16/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQELVLVGSZGXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1225010.png)

![2-[[2-Furanyl(oxo)methyl]amino]-4,5-dimethoxybenzoic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1225013.png)

![N-{[2-(3-chloro-4-fluorophenyl)hydrazino]carbonyl}-3,5-bis(methylthio)isothiazole-4-carboxamide](/img/structure/B1225015.png)

![1-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]-3-[oxo(thiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B1225022.png)

![2-(1-Adamantyl)-5-(4-ethoxy-3-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B1225024.png)

![2,5-Dioxo-1-phenyl-1,4-dihydropyrrolo[1,2-a]quinazoline-3-carbonitrile](/img/structure/B1225028.png)

![N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-5-tetrazolyl)thio]propanamide](/img/structure/B1225029.png)

![1,3-Benzothiazole-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1225030.png)